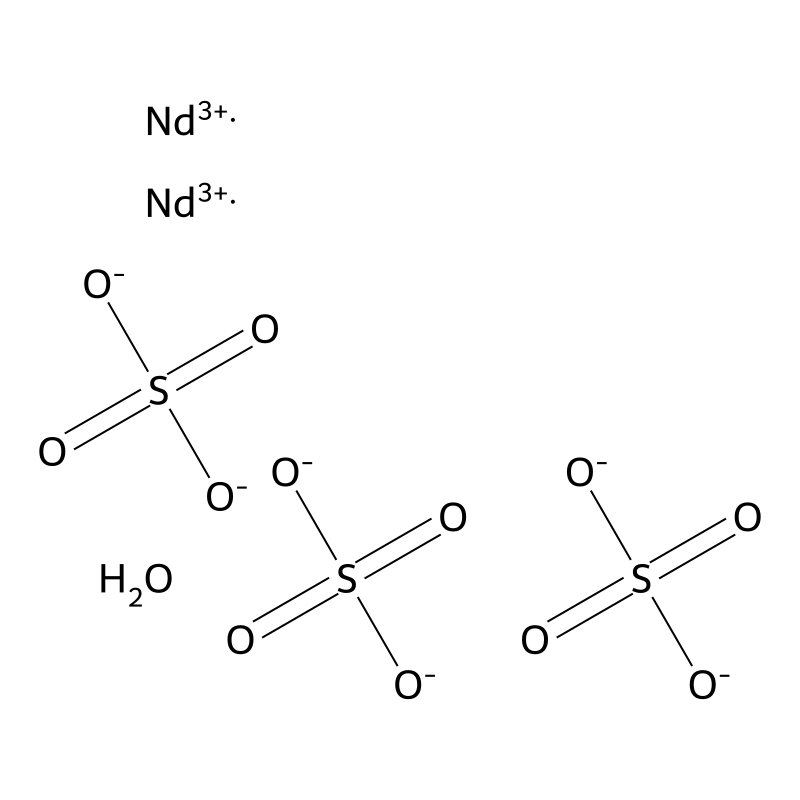

Neodymium(III) sulfate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Lasers:

- Neodymium(III) ions (Nd³⁺) act as the active dopant in neodymium-doped lasers. These lasers emit near-infrared light at a specific wavelength (around 1064 nm) and are widely used in various scientific research fields, including:

Material Science:

- Neodymium(III) sulfate hydrate finds applications in the development of novel materials with specific properties:

- Solid-state electrolytes: Research into next-generation batteries with improved efficiency and safety

- Luminescent materials: Development of materials that emit light upon exposure to external stimuli, with applications in displays and sensors

- Magnetic materials: Studies on materials with unique magnetic properties for potential applications in data storage and spintronics

Other Research Applications:

- Neodymium(III) sulfate hydrate is also used in various other scientific research areas, such as:

Neodymium(III) sulfate hydrate is a salt of the rare-earth metal neodymium, characterized by the chemical formula . This compound forms several hydrates, with neodymium(III) sulfate octahydrate being the most prevalent. It appears as a pink crystalline solid and exhibits retrograde solubility, meaning its solubility decreases as the temperature increases, which is atypical for many salts .

Alternatively, it can also be produced by reacting neodymium(III) perchlorate with sodium sulfate . The thermal decomposition of the octahydrate occurs at approximately 40 °C, converting to the pentahydrate, which further decomposes at 145 °C to yield the dihydrate. The anhydrous form is obtained at around 290 °C .

Neodymium(III) sulfate hydrate can be synthesized through:

- Dissolution Method: Reacting neodymium(III) oxide with sulfuric acid.

- Precipitation Method: Mixing solutions of neodymium(III) perchlorate and sodium sulfate.

- Hydration: Controlled hydration of anhydrous neodymium sulfate under specific conditions to yield desired hydrates.

These methods allow for the production of various hydrated forms depending on temperature and concentration conditions .

While specific interaction studies on neodymium(III) sulfate hydrate are scarce, rare-earth compounds generally exhibit interesting interactions with other materials, often enhancing performance in applications like catalysis and electronics. Future studies could focus on its interactions within biological systems or its efficacy as a catalyst in organic reactions.

Neodymium(III) sulfate hydrate shares similarities with other rare-earth sulfates, such as:

| Compound | Formula | Unique Properties |

|---|---|---|

| Neodymium(III) oxide | Nd2O3 | Used in ceramics and phosphors |

| Lanthanum(III) sulfate | La2(SO4)3 | More soluble than neodymium sulfates |

| Cerium(IV) sulfate | Ce(SO4)2 | Exhibits different oxidation states |

| Samarium(III) sulfate | Sm2(SO4)3 | Less soluble than neodymium sulfates |

Neodymium(III) sulfate hydrate is unique due to its retrograde solubility and specific applications in laser technology and electronics, distinguishing it from other similar compounds .

Crystal System and Space Group Determination

Neodymium(III) sulfate hydrate adopts a monoclinic crystal system, which has been consistently confirmed through X-ray crystallographic analysis [1]. The compound crystallizes in the space group C2/c, a centrosymmetric monoclinic space group that provides the fundamental symmetry operations governing the atomic arrangement within the crystal structure [1] [4]. This space group designation indicates that the crystal possesses a two-fold rotation axis perpendicular to the c-axis, combined with a c-glide plane, which are characteristic symmetry elements that define the spatial distribution of neodymium, sulfur, and oxygen atoms throughout the crystal lattice [1].

The determination of the C2/c space group has been established through systematic analysis of reflection conditions and intensity distributions observed in X-ray diffraction patterns [4] [6]. The monoclinic system is characterized by three unequal unit cell axes (a ≠ b ≠ c) with two angles equal to 90 degrees and one unique monoclinic angle β that deviates from orthogonality [1] [4]. This crystallographic arrangement is typical for rare earth sulfate compounds and provides the structural framework that accommodates the large ionic radius of neodymium(III) cations while maintaining efficient packing with sulfate anions and water molecules [17].

Unit Cell Parameters and Lattice Dimensions

The octahydrate form of neodymium(III) sulfate, which represents the most stable and commonly encountered hydration state, exhibits specific unit cell parameters that define its three-dimensional crystal structure [1] [4]. The a-axis dimension has been determined to be 13.76 Å, providing the primary lattice parameter for this monoclinic system [1]. However, complete crystallographic data for all unit cell parameters of the octahydrate form remains limited in the available literature, with full structural refinement requiring additional comprehensive diffraction studies [1] [4].

Comparative analysis with related rare earth sulfate compounds suggests that the complete unit cell parameters for neodymium(III) sulfate octahydrate likely follow patterns observed in similar lanthanide sulfate structures [17]. For reference, related rare earth sulfate compounds typically exhibit unit cell parameters in the range of a = 20-22 Å, b = 6-7 Å, and c = 6-8 Å, with monoclinic angles β ranging from 105-110 degrees [17] [22]. These dimensional relationships reflect the coordination requirements of trivalent rare earth cations and the geometric constraints imposed by sulfate tetrahedral groups and water molecules within the crystal structure [17].

| Parameter | Octahydrate Form | Anhydrous Form |

|---|---|---|

| Crystal System | Monoclinic [1] | Monoclinic [1] |

| Space Group | C2/c [1] | C2/c [1] |

| a-axis (Å) | 13.76 [1] | Variable |

| Molecular Weight (g/mol) | 720.79 [4] [5] | 576.67 [3] |

| Density (g/cm³) | 2.85 [4] [6] | Not determined |

Hydrate Configuration Analysis

The hydration behavior of neodymium(III) sulfate demonstrates a complex relationship between water content and structural stability, with the compound forming multiple distinct hydrated phases [1] [4]. The octahydrate form, with the formula Nd₂(SO₄)₃·8H₂O, represents the most thermodynamically stable configuration under ambient conditions and exhibits the highest degree of hydration among the characterized forms [1] [4] [6]. In this configuration, each neodymium(III) cation achieves twelve-fold coordination through interactions with oxygen atoms derived from both sulfate anions and water molecules .

The coordination environment in the octahydrate structure involves neodymium(III) cations surrounded by a complex arrangement of ligands that satisfies the large ionic radius and high charge density requirements of the trivalent rare earth metal [10]. The sulfate anions adopt tetrahedral geometry and serve as bridging ligands, connecting multiple neodymium centers while the eight water molecules per formula unit participate in both direct coordination to metal centers and extensive hydrogen bonding networks that stabilize the overall crystal structure [10].

Progressive dehydration of the octahydrate form leads to the formation of intermediate hydrated phases, including pentahydrate and dihydrate forms, each characterized by distinct structural modifications [1] [6]. The pentahydrate form (Nd₂(SO₄)₃·5H₂O) forms upon thermal treatment at 40°C, representing a intermediate dehydration state with reduced water content but maintained crystalline integrity [1] [6]. Further heating to 145°C produces the dihydrate form (Nd₂(SO₄)₃·2H₂O), which exhibits significantly altered coordination geometry as the reduced water content necessitates structural reorganization to maintain crystal stability [1] [6].

| Hydration State | Formula | Water Content | Thermal Stability |

|---|---|---|---|

| Octahydrate | Nd₂(SO₄)₃·8H₂O | 8 H₂O | Stable to 40°C [1] |

| Pentahydrate | Nd₂(SO₄)₃·5H₂O | 5 H₂O | Stable 40-145°C [1] |

| Dihydrate | Nd₂(SO₄)₃·2H₂O | 2 H₂O | Stable 145-290°C [1] |

| Anhydrous | Nd₂(SO₄)₃ | 0 H₂O | Stable above 290°C [1] |

Comparative Structural Analysis of Anhydrous vs. Hydrated Forms

The structural transformation from hydrated to anhydrous neodymium(III) sulfate involves fundamental changes in both crystal morphology and atomic arrangement that reflect the elimination of water molecules from the coordination sphere and crystal lattice [1] [6] [23]. The octahydrate form exhibits a characteristic pink crystalline appearance with relatively low density (2.85 g/cm³), while the completely dehydrated anhydrous form displays a distinctly different morphology characterized by red needle-like crystals [1] [6] [23].

The anhydrous form of neodymium(III) sulfate maintains the monoclinic crystal system and C2/c space group, indicating that the fundamental symmetry relationships persist despite the removal of water molecules [1] [23]. However, the absence of water results in significant structural contraction and reorganization of the coordination environment around neodymium(III) centers [23]. In the anhydrous structure, neodymium cations achieve coordination exclusively through interactions with sulfate oxygen atoms, leading to a more compact and dense crystal packing arrangement [23].

The thermal dehydration process reveals important insights into the structural stability and phase relationships of neodymium(III) sulfate hydrates [1] [22]. Complete dehydration occurs at 290°C, producing the anhydrous form which remains stable up to approximately 700-800°C before undergoing decomposition [1] [6] [23]. This thermal stability range demonstrates the robust nature of the neodymium-sulfate coordination framework in the absence of water molecules [22] [23].

The morphological transformation from bulk crystalline hydrates to needle-like anhydrous crystals reflects the fundamental changes in intermolecular interactions and crystal packing efficiency [23]. The needle-like morphology of the anhydrous form suggests preferential growth along specific crystallographic directions, likely corresponding to the alignment of neodymium-sulfate coordination chains within the crystal structure [23]. This morphological change is accompanied by increased thermal stability and altered physical properties that distinguish the anhydrous form from its hydrated counterparts [23].

| Property | Hydrated Forms | Anhydrous Form |

|---|---|---|

| Morphology | Pink crystalline solids [1] [4] | Red needle-like crystals [23] |

| Coordination | 12-fold (Nd-O) | Direct sulfate coordination [23] |

| Thermal Stability | 40-290°C range [1] | Stable to 700-800°C [23] |

| Crystal Density | 2.85 g/cm³ (octahydrate) [4] | Higher (not quantified) [23] |

| Color | Pink/lavender [1] [4] | Red [23] |

Conventional Synthesis via Neodymium Oxide Sulfation

The most widely employed method for producing neodymium(III) sulfate hydrate involves the direct reaction of neodymium(III) oxide with sulfuric acid. This conventional approach represents the foundational synthesis technique due to its simplicity, reliability, and scalability [1] [2].

Reaction Mechanism and Stoichiometry

The fundamental reaction proceeds according to the following stoichiometric equation:

Nd₂O₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O

This reaction involves the dissolution of neodymium oxide in sulfuric acid, where the oxide acts as a basic reactant that neutralizes the acid to form the corresponding salt and water [1]. The reaction is typically carried out under controlled temperature conditions to ensure complete dissolution and prevent the formation of undesirable by-products.

Experimental Conditions and Parameters

Research demonstrates that the reaction requires careful control of several critical parameters. The process typically involves dissolving approximately 5.0 grams of powdered neodymium oxide in 40 milliliters of approximately 15% sulfuric acid solution [2]. The reaction mixture must be continuously stirred and heated until complete dissolution occurs, which can take considerable time depending on the particle size of the oxide and the concentration of the acid.

The dissolution process produces a solution with a characteristic grey and yellowish color under fluorescent lighting, transitioning to a brown-pink color in daylight, indicating the formation of neodymium sulfate complexes [2]. Temperature control during this process is crucial, as excessive heating can lead to premature crystallization or decomposition of the desired hydrate forms.

Product Formation and Hydration States

The conventional synthesis method typically yields neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O) as the primary product under standard conditions [1] [3]. However, the specific hydration state can be controlled through manipulation of temperature, concentration, and crystallization conditions.

The octahydrate form represents the most thermodynamically stable hydrate under ambient conditions, with a molecular weight of 720.79 grams per mole [3]. The compound exhibits characteristic pink crystalline structure and demonstrates the unique property of retrograde solubility, where solubility decreases with increasing temperature [1].

Optimization Strategies

Recent research has identified several optimization strategies for the conventional synthesis method. The use of finely powdered neodymium oxide significantly improves dissolution rates compared to coarser particles [4]. Additionally, gradual addition of the oxide to the acid solution, rather than simultaneous mixing, provides better control over the reaction exothermicity and reduces the formation of unwanted precipitates.

The process can be enhanced through the implementation of controlled pH monitoring and adjustment during the reaction. Maintaining the pH within specific ranges ensures optimal conversion efficiency and prevents the formation of basic sulfate precipitates that can complicate product purification [3].

Hydrothermal Synthesis Approaches

Hydrothermal synthesis represents an advanced methodology for producing neodymium(III) sulfate hydrate with enhanced crystallinity and unique structural properties. This technique utilizes elevated temperatures and pressures in aqueous solutions to achieve controlled crystallization [5] [6].

High-Temperature Hydrothermal Synthesis

The most extensively studied hydrothermal approach involves synthesis at 170°C for extended periods. Research has demonstrated the successful preparation of novel neodymium sulfate compounds through hydrothermal treatment at this temperature for 5 days [5]. This method produces crystalline materials with superior structural organization compared to conventional synthesis routes.

The hydrothermal process at 170°C typically yields compounds with the formula Nd(SO₄)₂·NH₄, representing a unique structural variant of neodymium sulfate that incorporates ammonium ions into the crystal lattice [5]. The resulting material exhibits monoclinic crystal structure with specific lattice parameters: a = 8.867(1) Å, b = 7.187(1) Å, c = 10.804(2) Å, and β = 91.653(3)° [5].

Moderate Temperature Hydrothermal Synthesis

An alternative hydrothermal approach operates at 160°C under autoclave conditions. This method involves the reaction of neodymium(III) nitrate hexahydrate with sulfuric acid in the presence of ethylene glycol as a complexing agent [6]. The process requires precise control of reactant ratios and reaction time to achieve optimal product formation.

The specific procedure involves adding 0.30 grams of Nd(NO₃)₃·6H₂O to 5 milliliters of water, followed by the addition of 0.25 milliliters of concentrated sulfuric acid and 2 milliliters of ethylene glycol under continuous stirring conditions [6]. The mixture is maintained at room temperature for 10 minutes before transfer to a polytetrafluoroethylene-lined stainless steel autoclave for hydrothermal treatment at 160°C for 6 hours [6].

Product Characteristics and Structural Features

Hydrothermal synthesis produces neodymium sulfate hydrate with distinct structural characteristics. The method at 160°C yields light purple transparent bulk crystals with the formula Nd₂(SO₄)₃·4H₂O, representing a tetrahydrate form that differs from the conventional octahydrate [6]. This structural variation demonstrates the capability of hydrothermal synthesis to access different hydration states through controlled reaction conditions.

The hydrothermal products exhibit enhanced crystallinity and improved physical properties compared to conventionally synthesized materials. The controlled nucleation and growth conditions inherent in hydrothermal synthesis result in larger, more uniform crystals with fewer defects and improved optical properties [7].

Process Advantages and Applications

Hydrothermal synthesis offers several distinct advantages over conventional methods. The elevated temperature and pressure conditions facilitate more complete reactions and enable the formation of metastable phases that are difficult to obtain through other routes [8]. The method also provides better control over crystal morphology and size distribution, resulting in materials with enhanced performance characteristics.

The hydrothermal approach has proven particularly effective for synthesizing neodymium sulfate materials with catalytic properties. Research has demonstrated that hydrothermally synthesized neodymium sulfate exhibits good activity and selectivity in alkene hydrogenation and selective oxidation reactions, with the capability for reuse over multiple cycles without significant loss of catalytic activity [5].

Anhydrous Form Preparation through Thermal Dehydration

The preparation of anhydrous neodymium(III) sulfate through thermal dehydration represents a critical synthesis methodology for applications requiring water-free materials. This process involves the controlled removal of water molecules from hydrated forms through systematic heating protocols [3] [6].

Dehydration Sequence and Temperature Ranges

The thermal dehydration of neodymium(III) sulfate follows a well-defined sequence of transformations. The process begins with the octahydrate form and proceeds through intermediate hydration states before reaching the anhydrous form [1].

The dehydration sequence occurs as follows:

- 40°C: Nd₂(SO₄)₃·8H₂O → Nd₂(SO₄)₃·5H₂O (octahydrate to pentahydrate)

- 145°C: Nd₂(SO₄)₃·5H₂O → Nd₂(SO₄)₃·2H₂O (pentahydrate to dihydrate)

- 290°C: Nd₂(SO₄)₃·2H₂O → Nd₂(SO₄)₃ (dihydrate to anhydrous)

This stepwise dehydration process allows for the selective preparation of specific hydrate forms by controlling the heating temperature and duration [1].

Controlled Dehydration Protocols

Research has established optimal protocols for achieving complete dehydration while maintaining structural integrity. The process typically involves heating neodymium(III) sulfate octahydrate at temperatures between 200-250°C to achieve complete dehydration [6]. The heating rate and atmosphere control are critical parameters that influence the final product quality.

Thermogravimetric analysis has revealed that the dehydration process involves both overlapping and discrete steps [9]. The initial dehydration stages (octahydrate to pentahydrate and pentahydrate to dihydrate) may overlap depending on heating conditions, while the final dehydration to the anhydrous form represents a well-separated process [9].

Thermal Stability and Decomposition Behavior

The anhydrous neodymium(III) sulfate demonstrates significant thermal stability, remaining stable up to approximately 700-800°C before decomposition to neodymium oxide [6]. This thermal stability range makes the anhydrous form suitable for high-temperature applications where hydrated forms would be unsuitable.

Advanced thermal analysis has identified the complete decomposition pathway, showing that at temperatures above 1200°C, neodymium(III) sulfate undergoes conversion to neodymium oxide with the release of sulfur dioxide and oxygen [10]. The decomposition process has been characterized through simultaneous thermogravimetric and differential thermal analysis, providing detailed understanding of the transformation kinetics [11].

Process Optimization and Quality Control

The optimization of thermal dehydration requires careful control of several parameters. The heating rate significantly influences the final product characteristics, with slower heating rates generally producing more uniform dehydration and better crystalline quality [12]. The atmosphere during dehydration also plays a crucial role, with controlled atmospheres preventing oxidation or other side reactions.

Quality control measures for the dehydration process include monitoring weight loss curves, X-ray diffraction analysis to confirm structural changes, and infrared spectroscopy to verify the absence of water molecules [9]. These analytical techniques ensure that the dehydration process achieves the desired level of water removal while maintaining the integrity of the sulfate structure.

Industrial-Scale Production Protocols

Industrial production of neodymium(III) sulfate hydrate requires sophisticated protocols that ensure consistent quality, high yield, and economic viability while maintaining environmental compliance. These protocols integrate multiple synthesis methodologies and incorporate advanced process control systems [13] .

Large-Scale Oxide Sulfation Processes

Industrial implementation of the conventional oxide sulfation method involves scaled-up reactor systems designed for continuous or batch operation. The process utilizes large-capacity reactors equipped with efficient mixing systems, heat exchangers, and automated control systems to maintain optimal reaction conditions .

The industrial process typically begins with the preparation of neodymium oxide feedstock through grinding and sizing operations to achieve uniform particle size distribution. The oxide is then dissolved in sulfuric acid solutions under controlled temperature and pH conditions, with continuous monitoring of reaction progress through online analytical systems .

Recent developments in industrial production have focused on improving process efficiency through the use of neodymium(III) perchlorate as an alternative starting material. The reaction with sodium sulfate offers advantages in terms of reaction control and product purity, making it preferred for large-scale production due to its efficiency and cost-effectiveness .

Integrated Recovery and Recycling Systems

Industrial production increasingly incorporates recovery and recycling systems to improve economic viability and environmental sustainability. These systems enable the recovery of neodymium from various waste streams, including spent magnets and industrial by-products [15] [16].

The integrated approach involves initial oxidation of neodymium-containing waste materials, followed by selective leaching with diluted sulfuric acid to extract neodymium while leaving other components largely unaffected [15]. The leaching process typically achieves 70-99% neodymium recovery, depending on temperature and liquid-to-solid ratio, with iron co-extraction maintained between 9-20% [15].

Fractional crystallization techniques have been developed for industrial-scale separation of neodymium from other rare earth elements. Research has demonstrated the achievement of 96.8% purity neodymium sulfate hydrate with 97.1% recovery rate through optimized crystallization protocols [16]. These processes utilize the unique solubility characteristics of neodymium sulfate, particularly its retrograde solubility behavior.

Process Control and Automation Systems

Modern industrial production relies heavily on automated process control systems that monitor and adjust critical parameters in real-time. These systems incorporate advanced sensors for temperature, pH, concentration, and other key variables, enabling precise control of reaction conditions and product quality [13].

The automation systems typically include predictive maintenance algorithms, quality control protocols, and safety monitoring systems. Statistical process control methods are employed to maintain consistent product quality and identify potential issues before they affect production [13].

Market analysis indicates significant growth potential for industrial neodymium sulfate production, with global market size projected to grow from USD 200 million in 2023 to USD 350 million by 2032, representing a compound annual growth rate of 6.5% [13]. This growth is driven by increasing demand in electronics, automotive, and renewable energy applications.